7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Brand Name: Vulcanchem
CAS No.: 942070-50-0
VCID: VC2821480
InChI: InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl
Molecular Formula: C13H16BClN2O2
Molecular Weight: 278.54 g/mol

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

CAS No.: 942070-50-0

Cat. No.: VC2821480

Molecular Formula: C13H16BClN2O2

Molecular Weight: 278.54 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine - 942070-50-0

Specification

CAS No. 942070-50-0
Molecular Formula C13H16BClN2O2
Molecular Weight 278.54 g/mol
IUPAC Name 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3
Standard InChI Key AUILFKILUDUEJP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is cataloged in various chemical databases with specific identifiers that help distinguish it from similar compounds. The compound is uniquely identified by its PubChem CID 53216813, which serves as its primary digital fingerprint in chemical databases . It was first added to chemical registries on June 21, 2011, with the most recent modification to its record occurring on February 22, 2025 . This timeline indicates that the compound continues to be relevant in chemical research contexts.

The compound is also known by several synonyms, including its CAS Registry Number 942070-50-0, which is utilized worldwide for unambiguous chemical substance identification . Additional database identifiers include MFCD12405489 and DTXSID20681951, which are used in different chemical inventory systems and toxicological databases respectively .

Structural Features and Composition

The molecular formula of this compound is C13H16BClN2O2, indicating a relatively complex organic structure containing carbon, hydrogen, boron, chlorine, nitrogen, and oxygen atoms . The structure features a pyrrolo[2,3-c]pyridine core scaffold with two key functional groups: a chlorine atom at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the 2-position.

This heterocyclic system consists of a pyridine ring fused with a pyrrole ring, creating a bicyclic arrangement that serves as the foundation for various bioactive compounds. The presence of the N-H group in the pyrrole portion of the molecule provides potential for hydrogen bonding interactions, while the chlorine atom and boronic ester group create sites for further functionalization through various synthetic transformations.

Molecular Properties

The compound possesses a molecular weight of 278.54 g/mol, placing it in a range that is typically favorable for drug-like molecules according to Lipinski's Rule of Five . Table 1 summarizes the key molecular properties of this compound.

Table 1: Key Molecular Properties of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

PropertyValueSource
Molecular Weight278.54 g/mol
Molecular FormulaC13H16BClN2O2
CAS Number942070-50-0
Creation Date2011-06-21
Modification Date2025-02-22

Chemical Descriptors and Identifiers

IUPAC Nomenclature

The systematic IUPAC name for this compound is 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine . This name follows standard IUPAC conventions for naming heterocyclic compounds and specifies both the core structure (pyrrolo[2,3-c]pyridine) and its substituents with their positions. The IUPAC naming was computationally generated using Lexichem TK 2.7.0 software, ensuring adherence to international nomenclature standards .

Digital Structural Identifiers

In addition to the traditional naming systems, modern chemistry employs digital identifiers that encode the structure in string format. These identifiers allow for precise computer interpretation and comparison of chemical structures across different platforms and databases. The compound has the following digital structural identifiers:

InChI:
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3

InChIKey:
AUILFKILUDUEJP-UHFFFAOYSA-N

SMILES Notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl

These molecular identifiers provide machine-readable representations of the compound's structure, enabling computational analysis, database searching, and predictive modeling. The InChIKey in particular serves as a fixed-length condensed digital representation that facilitates web searches and database indexing.

Related Substances and Compound Families

7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine belongs to several chemical classes, including:

  • Boronic acid derivatives (specifically, pinacol esters)

  • Pyrrolo[2,3-c]pyridines

  • Chlorinated heterocycles

  • N-heterocycles

Within these classifications, this compound bears structural similarities to other pyrrolo[2,3-c]pyridine derivatives that have been investigated for potential biological activities. For example, research has explored related compounds such as 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine and various substituted analogs .

Chemical Reactivity and Synthetic Applications

Boronic Ester Functional Group

The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the 2-position is perhaps the most significant feature from a synthetic chemistry perspective. Boronic esters are widely utilized in organic synthesis as versatile intermediates for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. This functional group enables the compound to serve as a building block for constructing more complex molecules through coupling with various halides or pseudohalides under palladium catalysis.

The pinacol protecting group on the boronic acid provides stability during storage and handling while maintaining reactivity under appropriate conditions. This makes the compound particularly valuable in medicinal chemistry and materials science applications where controlled reactivity is essential.

Chloro Substituent Reactivity

The chlorine substituent at the 7-position provides another site for potential functionalization. Aromatic chlorides can participate in various transformations, including:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed cross-coupling reactions

  • Reduction to generate the dehalogenated analog

Research with related compounds suggests that the 7-position of pyrrolo[2,3-c]pyridines can be effectively functionalized through palladium-catalyzed reactions. For instance, in similar systems, the chlorine can be replaced with amino groups through condensation with various benzyl amines, as demonstrated in the synthesis of 7-amino derivatives of pyrrolo[2,3-c]pyridine .

Synthetic Methods and Related Derivatives

Related Pyrrolo[2,3-c]pyridine Derivatives

The pyrrolo[2,3-c]pyridine scaffold appears in various compounds with different substitution patterns. Some related derivatives documented in the literature include:

  • 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

  • 2,3-Dimethyl-N-(2-methylbenzyl)-1H-pyrrolo[2,3-c]pyridine-7-amine

  • 7-Chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

  • 7-Chloro-2,3-dimethyl-1-propyl-1H-pyrrolo[2,3-c]pyridine

  • 7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

  • 7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

These derivatives showcase the versatility of the pyrrolo[2,3-c]pyridine scaffold and its amenability to various substitution patterns. The N-substituted derivatives are particularly notable, as they demonstrate that the pyrrole nitrogen can be alkylated to introduce additional functionality, potentially influencing the compound's biological activity and physicochemical properties.

Table 2: Selected Pyrrolo[2,3-c]pyridine Derivatives and Their Properties

CompoundKey SubstituentsPhysical AppearanceSource
7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine2,3-Dimethyl, 7-ChloroNot specified
2,3-Dimethyl-N-(2-methylbenzyl)-1H-pyrrolo[2,3-c]pyridine-7-amine2,3-Dimethyl, 7-N-(2-methylbenzyl)aminoColorless solid
7-Chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine1-Ethyl, 2,3-Dimethyl, 7-ChloroColorless crystals
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine2-Methyl, 7-ChloroPale-yellow solid
CompoundMolecular FormulaMolecular WeightKey Structural FeaturesSource
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridineC13H16BClN2O2278.54 g/molPyrrolo[2,3-c]pyridine core, 7-Chloro, 2-Boronic ester
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneC13H17BN2O3260.10 g/molPyrrolo[2,3-b]pyridin-2-one core, 5-Boronic ester

These structural differences likely translate to distinct reactivity patterns and potential biological activities, highlighting the importance of precise structural control in the development of functional molecules.

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